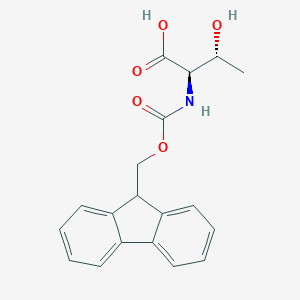

Fmoc-D-allo-Thr-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-PIGZYNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426319 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130674-54-3 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Fmoc-D-allo-Thr-OH in Advanced Peptide Synthesis

An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-allo-Thr-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-allo-threonine (Fmoc-D-allo-Thr-OH) is a critical building block for the synthesis of peptides containing non-proteinogenic amino acids. As a stereoisomer of D-threonine, its incorporation into a peptide sequence can profoundly influence the resulting peptide's conformation, proteolytic stability, and biological activity. The successful application of this valuable reagent in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on a thorough understanding of its solubility and stability characteristics. Inefficient dissolution can lead to inaccurate concentration measurements and poor coupling yields, while degradation can introduce impurities that are difficult to separate, compromising the integrity of the final product.

This guide provides a deep dive into the core physicochemical properties of Fmoc-D-allo-Thr-OH. Moving beyond a simple datasheet, we will explore the causality behind its behavior in common laboratory settings, offer field-proven protocols for its handling and analysis, and provide a framework for troubleshooting common challenges. As a Senior Application Scientist, my objective is to equip you not just with data, but with the foundational knowledge to make informed decisions, ensuring the robust and reliable incorporation of Fmoc-D-allo-Thr-OH into your synthetic workflows.

Section 1: Solubility Profile of Fmoc-D-allo-Thr-OH

The dissolution of an Fmoc-protected amino acid is the first critical step in a successful coupling reaction. The solubility is a function of the interplay between the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain—in this case, the polar, hydroxyl-containing side chain of D-allo-threonine.

Physicochemical Principles of Solubility

The solubility of Fmoc-D-allo-Thr-OH is governed by its ability to interact with the solvent molecules. The large, aromatic Fmoc group generally imparts good solubility in polar aprotic solvents commonly used in SPPS.[1] However, the D-allo-threonine side chain, with its hydroxyl (-OH) and methyl (-CH3) groups, introduces polarity and the potential for hydrogen bonding, which can influence its behavior in different solvents.

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective because they can solvate both the hydrophobic Fmoc moiety and the polar regions of the molecule.[2][3] In contrast, less polar solvents like Dichloromethane (DCM) may be less effective at dissolving the polar side chain, potentially limiting solubility.[4]

Expected Solubility in Common SPPS Solvents

While precise, quantitative solubility data for every Fmoc-amino acid is not always published, we can establish reliable expectations based on extensive field experience and data from structurally similar compounds. The following table summarizes the expected solubility of Fmoc-D-allo-Thr-OH in standard, high-purity SPPS solvents.

| Solvent | Type | Expected Solubility | Rationale & Field Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | The most common and effective solvent for SPPS; generally provides excellent solvation for most Fmoc-amino acids.[1][3] Ensure use of high-purity, amine-free DMF to prevent premature Fmoc deprotection.[3] |

| N-methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | An excellent alternative to DMF, NMP has a higher solvating power for some hydrophobic sequences and can help disrupt peptide aggregation on-resin.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful solvent capable of dissolving even difficult-to-solubilize compounds. Often used as a co-solvent to enhance the solubility of aggregating Fmoc-amino acids.[5] The related compound Fmoc-D-allo-Thr(tBu)-OH has a reported solubility of 100 mg/mL in DMSO with sonication.[6] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | While historically used in peptide synthesis, DCM is generally a poorer solvent for polar, unprotected Fmoc-amino acids.[4] Its use is more common in Boc-based SPPS.[3] |

| Acetonitrile (ACN) | Polar Aprotic | Low | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling due to limited solvating power compared to DMF or NMP.[1] |

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

For applications requiring precise concentrations, determining the equilibrium solubility in your specific solvent batch and laboratory conditions is essential. The shake-flask method is the gold-standard for this purpose.[1]

Objective: To determine the equilibrium solubility of Fmoc-D-allo-Thr-OH in a selected organic solvent at a controlled temperature.

Materials:

-

Fmoc-D-allo-Thr-OH (solid)

-

Solvent of interest (e.g., high-purity DMF)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.2 µm, PTFE)

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation: Add an excess amount of solid Fmoc-D-allo-Thr-OH to a vial containing a known volume (e.g., 1.0 mL) of the solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.[1]

-

Sample Clarification: After equilibration, allow the vial to stand for 1-2 hours for the excess solid to settle. Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.2 µm PTFE filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Analysis: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions, along with a set of known standards, by HPLC with UV detection (typically at 265 nm or 301 nm for the Fmoc group).

-

Calculation: Construct a calibration curve from the known standards. Use the peak area from the saturated solution to determine its concentration (in mg/mL or Molarity), which represents the equilibrium solubility.

Diagram: Workflow for Solubility Determination and Optimization

Caption: A workflow for dissolving and troubleshooting Fmoc-D-allo-Thr-OH.

Section 2: Stability Characteristics

The stability of Fmoc-D-allo-Thr-OH is paramount for preventing the introduction of impurities. Degradation can occur through several pathways, including chemical cleavage of the Fmoc group, racemization at the alpha-carbon, or side reactions involving the hydroxyl group.

Chemical Stability: The Foundation of Orthogonal SPPS

The entire Fmoc/tBu SPPS strategy relies on the differential chemical stability of the protecting groups.[7]

-

Base Lability: The Fmoc group is designed to be labile to weak organic bases.[8] The standard deprotection cocktail, 20% piperidine in DMF, removes the Fmoc group rapidly (half-life of seconds) via a β-elimination mechanism.[8][9] This reaction liberates the N-terminal amine for the next coupling step while leaving acid-labile side-chain protecting groups (like tBu, Trt, Pbf) intact.[7][10]

-

Acid Stability: Conversely, the Fmoc group is highly stable to the strong acidic conditions (e.g., 95% Trifluoroacetic Acid - TFA) used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[9][10]

Diagram: Orthogonal Deprotection in Fmoc-SPPS

Caption: The orthogonal protection scheme in Fmoc-based SPPS.

Thermal Stability

While robust at room temperature, the Fmoc group can undergo thermal cleavage at elevated temperatures, even without a base.

-

Mechanism: At temperatures around 120 °C in polar aprotic solvents like DMSO, the Fmoc group can be cleaved via a β-elimination reaction.[11][12] This process generates dibenzofulvene (DBF) and CO2, liberating the amine. This is a critical consideration in applications requiring heating, such as microwave-assisted peptide synthesis or high-temperature NMR studies.

-

Reference Data: While specific data for Fmoc-D-allo-Thr-OH is not available, studies on other Fmoc-amino acids show significant degradation can occur. For example, after 15 minutes at 120°C in DMSO, Fmoc-Thr(tBu)-OH showed 85% stability, while Fmoc-Val-OH showed 88% stability.[11] This suggests that Fmoc-D-allo-Thr-OH should be handled with care at elevated temperatures.

Stereochemical Stability: The Challenge of Racemization

Maintaining the stereochemical integrity of the chiral centers is crucial. Racemization, the conversion of a D-amino acid to a mixture of D- and L-enantiomers, can occur at the α-carbon during the coupling step.[13]

-

Mechanism: The activation of the carboxylic acid group by a coupling reagent (e.g., DIC, HBTU) makes the α-proton more acidic and susceptible to abstraction. This can lead to the formation of a planar oxazolone intermediate, which can be re-protonated from either face, resulting in epimerization.[14]

-

Suppression: The risk of racemization is highly dependent on the coupling conditions. The addition of additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole) is a standard practice to suppress this side reaction.[13][14] While amino acids like Cysteine and Histidine are particularly prone to racemization, all amino acids can be affected to some degree.[14][15] The rate of racemization for any given amino acid is typically low (less than 0.4% per cycle) under optimized conditions but must be monitored for high-purity applications.[16]

Diagram: Mechanism of Racemization During Coupling

Caption: The oxazolone-mediated pathway for racemization.

Protocol: Chiral Purity Analysis by HPLC

Verifying the enantiomeric purity of the starting material and assessing racemization during synthesis is best accomplished using chiral HPLC.[17]

Objective: To determine the enantiomeric purity of Fmoc-D-allo-Thr-OH.

Materials:

-

Fmoc-D-allo-Thr-OH sample

-

Racemic standard (Fmoc-DL-allo-Thr-OH), if available, or a sample of the L-enantiomer.

-

HPLC system with a UV detector and a chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or zwitterionic CSP).

-

HPLC-grade mobile phase solvents.

Methodology:

-

Method Development: Develop a separation method using a suitable chiral column. The mobile phase (e.g., a mixture of hexane/ethanol/TFA or a buffered aqueous/organic phase) must be optimized to achieve baseline separation of the D- and L-enantiomers.[17]

-

System Suitability: Inject a racemic or mixed D/L standard to determine the retention times for both enantiomers and confirm the resolution of the method.

-

Sample Preparation: Dissolve the Fmoc-D-allo-Thr-OH sample in the mobile phase to a concentration of approximately 1 mg/mL.[17]

-

Analysis: Inject the sample onto the HPLC system.

-

Quantification: Quantify the L-enantiomer impurity by comparing its peak area to the total area of both enantiomer peaks. The enantiomeric excess (% ee) can be calculated as: [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Recommended Handling and Storage

Proper handling and storage are essential to maintain the long-term integrity of Fmoc-D-allo-Thr-OH.

-

Storage Conditions: The compound should be stored as a solid powder in a tightly sealed container at low temperatures, typically 0-8 °C for short-term and -20 °C for long-term storage.[18][19] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize exposure to moisture and air.

-

Light Sensitivity: Fmoc-protected amino acids can be sensitive to light and should be stored in amber vials or protected from direct light.[20]

-

Handling Solutions: Once dissolved, solutions should be used promptly. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20 °C or -80 °C.[6] The quality of the solvent is critical; aged DMF can contain dimethylamine, which can cause slow deprotection even at room temperature.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

Conclusion

Fmoc-D-allo-Thr-OH is a powerful tool for creating unique peptides with tailored properties. Its successful application, however, is not a "plug-and-play" process. A proactive approach based on a solid understanding of its solubility and stability is required. Researchers can ensure reliable and reproducible results by validating solubility in their chosen solvent system, employing coupling strategies that suppress racemization, and adhering to strict handling and storage protocols. By treating this reagent with the scientific rigor it deserves, the full potential of incorporating D-allo-threonine into novel peptide therapeutics and research tools can be realized.

References

- BenchChem. (n.d.). Stability of the Tfa protecting group in Fmoc chemistry.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- MedChemExpress. (n.d.). FMOC-D-Allo-THR(TBU)-OH.

- Smolecule. (n.d.). Buy Fmoc-d-allo-thr(tbu)-oh | 170643-02-4.

- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-allo-threonine.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.

- BenchChem. (n.d.). Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide.

- NIH National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

- PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.

- Chem-Impex. (n.d.). Fmoc-D-allo-threonine.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- BenchChem. (n.d.). Core Principles of Thermal Stability and Degradation.

- ResearchGate. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.

- CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group.

- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chimia.ch [chimia.ch]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemimpex.com [chemimpex.com]

- 19. chemimpex.com [chemimpex.com]

- 20. Buy Fmoc-d-allo-thr(tbu)-oh | 170643-02-4 [smolecule.com]

Beyond the Canonical 20: A Technical Guide to the Incorporation of Non-Proteinogenic Amino Acids in Peptides

Introduction: Expanding the Chemical Lexicon of Peptides

The 22 proteinogenic amino acids, encoded by the universal genetic code, form the foundational alphabet of life, giving rise to the vast structural and functional diversity of proteins. However, the therapeutic and biotechnological potential of peptides is often constrained by inherent limitations such as poor metabolic stability and limited conformational diversity.[1] The strategic incorporation of non-proteinogenic amino acids (npAAs)—amino acids not naturally encoded in the genetic blueprint—has emerged as a transformative strategy in peptide design and drug discovery.[1][2] These unique building blocks, numbering in the hundreds from natural sources and thousands through chemical synthesis, offer a powerful toolkit to engineer peptides with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[3][4]

This in-depth technical guide provides a comprehensive exploration of the core methodologies for incorporating npAAs into peptides. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will navigate the major chemical and biological strategies, from the workhorse of solid-phase peptide synthesis to the elegance of genetic code expansion, providing a robust framework for the rational design and synthesis of next-generation peptide therapeutics.

Part 1: Chemical Synthesis Strategies: Precision and Versatility

Chemical synthesis provides the most direct and versatile route for the site-specific incorporation of a vast array of npAAs into peptide sequences.[5] Solid-phase peptide synthesis (SPPS) stands as the cornerstone of this approach, enabling the stepwise assembly of peptides on a solid support.[6][7]

Solid-Phase Peptide Synthesis (SPPS) for npAA Incorporation

SPPS revolutionized peptide science by simplifying the purification process and enabling automation.[8] The fundamental principle involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.[6][9] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection.[9]

The iterative cycle of SPPS for npAA incorporation mirrors that of standard amino acids but requires careful consideration of the unique properties of the npAA.[6]

-

Resin Swelling: The solid support (e.g., polystyrene resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) to ensure accessibility of reagents to the reactive sites.[8]

-

Fmoc-Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.[6]

-

npAA Coupling: The incoming Fmoc-protected npAA is activated by a coupling reagent (e.g., HCTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.[1]

-

Washing: Excess reagents and byproducts are washed away to ensure high purity in the subsequent steps.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a trifluoroacetic acid (TFA) cocktail.[7][10] The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Caption: Iterative cycle of solid-phase peptide synthesis (SPPS) for incorporating a non-proteinogenic amino acid.

The incorporation of npAAs can present unique challenges that necessitate protocol modifications. Understanding the underlying reasons for these difficulties is crucial for successful synthesis.

-

Steric Hindrance: Bulky side chains or α,α-disubstituted npAAs, such as α-aminoisobutyric acid (Aib), can sterically hinder the approach of the activated amino acid to the growing peptide chain.[1][11] This can lead to incomplete coupling reactions and the formation of deletion sequences. To overcome this, more potent coupling reagents (e.g., HATU, COMU) and extended reaction times or elevated temperatures (microwave-assisted SPPS) are often employed.[12][13]

-

Altered Reactivity: The electronic properties of an npAA's side chain can influence the nucleophilicity of the Nα-amino group, affecting coupling efficiency.

-

Protecting Group Strategy: Some npAAs may have side chains that are incompatible with standard protecting group strategies, requiring the use of orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups.[14]

The strategic replacement of proteinogenic amino acids with npAAs can lead to significant and quantifiable improvements in the therapeutic properties of peptides.[1]

| Property Enhanced | npAA Strategy | Example | Quantitative Improvement |

| Proteolytic Stability | Incorporation of D-amino acids | L-amino acid peptide vs. D-amino acid analog | Increased half-life in plasma from minutes to hours[1] |

| N-methylation of the peptide backbone | Native peptide vs. N-methylated analog | Reduced degradation by proteases[15][16] | |

| Conformational Rigidity | Introduction of α,α-disubstituted amino acids (e.g., Aib) | Flexible peptide vs. Aib-containing analog | Induction of helical or turn structures, leading to increased receptor binding affinity[11] |

| Bioavailability | Cyclization, backbone N-methylation | Linear peptide vs. cyclic, N-methylated analog (e.g., Cyclosporine A) | Improved cell permeability and oral bioavailability[16][17] |

Table 1: Examples of quantitative improvements in peptide properties through npAA incorporation.

This protocol outlines the manual synthesis of a model peptide containing the sterically hindered npAA, α-aminoisobutyric acid (Aib), using Fmoc/tBu chemistry.[1]

-

Resin Preparation:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Swell the resin in DMF for 30 minutes, then drain the solvent.[6]

-

-

First Amino Acid Coupling:

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, 3-5 equivalents) using a standard coupling reagent like HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 hours.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Incorporation of Aib (Sterically Hindered npAA):

-

In a separate vial, pre-activate Fmoc-Aib-OH (3-5 equivalents) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activation mixture to the deprotected resin and allow it to react for 2-4 hours. Monitor the reaction using a ninhydrin test to ensure complete coupling.[14]

-

If the coupling is incomplete, repeat the coupling step.

-

-

Chain Elongation:

-

Repeat steps 3 and 4 (or step 2 for non-hindered amino acids) for the remaining amino acids in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours.[10]

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

Part 2: Biological Incorporation Strategies: Harnessing the Cellular Machinery

Biological methods offer the unique ability to incorporate npAAs into peptides and proteins within living cells, enabling the study of protein function in a native context.[10] These approaches typically involve the engineering of the cell's translational machinery.[19]

Genetic Code Expansion via Orthogonal Translation Systems

The most widely used in vivo method is genetic code expansion, which repurposes a codon—typically a stop codon like UAG (amber)—to encode an npAA.[10][19] This is achieved through the introduction of an orthogonal translation system (OTS) .[20][21]

An OTS consists of two key components that function independently of the host cell's endogenous translational machinery:[19]

-

An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes the desired npAA and attaches it to the orthogonal tRNA.

-

An Orthogonal tRNA (o-tRNA): A tRNA that is not recognized by any of the host's native aaRSs but is recognized by the ribosome. This tRNA has an anticodon that is complementary to the repurposed codon (e.g., CUA for the UAG stop codon).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. blog.mblintl.com [blog.mblintl.com]

- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.csic.es [digital.csic.es]

- 15. researchgate.net [researchgate.net]

- 16. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research-collection.ethz.ch [research-collection.ethz.ch]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JP5539948B2 - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 21. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

Methodological & Application

Topic: Optimized Conditions for the Fmoc Deprotection of D-allo-Threonine Residues in Solid-Phase Peptide Synthesis

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical amino acids such as D-allo-threonine is critical for the development of novel peptides with enhanced stability and unique conformational properties. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most prevalent Nα-amine protecting group in modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions. However, the deprotection of Fmoc-D-allo-threonine presents specific challenges, including the risk of base-catalyzed side reactions such as β-elimination and epimerization, which can compromise the yield and stereochemical integrity of the final peptide. This guide provides a detailed analysis of the Fmoc deprotection mechanism, explores the unique chemical vulnerabilities of the D-allo-threonine residue, and presents validated protocols designed to maximize deprotection efficiency while preserving the structural integrity of the target peptide.

Introduction: The Challenge of D-allo-Threonine

D-allo-threonine, a diastereomer of D-threonine, offers a unique stereochemical configuration that can enforce specific secondary structures or enhance resistance to enzymatic degradation in peptide-based therapeutics. Its successful incorporation via Fmoc-SPPS is contingent upon a critical step: the complete and clean removal of the Nα-Fmoc protecting group at each cycle of the synthesis.

The standard conditions for Fmoc deprotection, typically involving treatment with a 20% piperidine solution in N,N-dimethylformamide (DMF), are highly effective for most amino acids.[1][2] However, the β-hydroxyl group and the specific stereochemistry of D-allo-threonine introduce a heightened susceptibility to side reactions that can lead to impurities that are difficult to remove. This document serves as a senior-level guide to understanding and mitigating these challenges.

The Chemistry of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction, specifically the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3][4]

The process unfolds in two primary steps:

-

Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[2][5] This is the rate-determining step.

-

β-Elimination & Scavenging: The resulting carbanion is stabilized by the aromatic system and rapidly undergoes elimination. This cleaves the C-O bond of the carbamate, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[4] The excess piperidine in the solution then acts as a nucleophile, trapping the DBF to form a stable, UV-active adduct.[6][7] This scavenging step is crucial to prevent the DBF from reacting with the newly liberated peptide amine, which would cause chain termination.[4]

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Key Challenges with D-allo-Threonine Deprotection

The primary concerns during the Fmoc deprotection of D-allo-threonine are β-elimination of the side-chain hydroxyl group and epimerization at the α-carbon.

β-Elimination (Dehydration)

The basic conditions required for Fmoc removal can also promote the elimination of the β-hydroxyl group from the threonine side chain, leading to the formation of a dehydroamino acid residue.[8] This side reaction is particularly problematic as it introduces a permanent, undesirable modification to the peptide backbone.

Causality: The presence of the electron-withdrawing Fmoc group (before cleavage) and the activation of the carboxyl group during subsequent coupling steps can increase the acidity of the α-proton. Abstraction of this proton by a base can initiate the elimination of the hydroxyl group. While this is more commonly associated with coupling, strong or prolonged basic treatment during deprotection can also trigger this side reaction.[8]

Epimerization

Epimerization is the inversion of stereochemistry at a single chiral center. For D-allo-threonine, this would involve the inversion of the α-carbon (Cα) to yield D-threonine, or less commonly, the β-carbon (Cβ). Epimerization at the α-carbon is the more significant risk during SPPS.

Causality: This side reaction proceeds via the abstraction of the α-proton by a base to form a planar enolate intermediate.[9] Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers. The risk of epimerization is heightened by factors that increase the acidity of the α-proton or prolong the lifetime of the enolate intermediate, such as sterically hindered couplings or the use of strong bases.[8][9] While often a greater concern during the coupling step, the choice of base and conditions for deprotection can contribute to the overall epimerization risk.[9]

Figure 2: Potential reaction pathways for Fmoc-D-allo-threonine.

Optimizing Deprotection Conditions: A Comparative Analysis

The key to successful deprotection lies in balancing reaction speed with the suppression of side reactions. This is achieved by carefully selecting the base, concentration, solvent, and reaction time.

| Parameter | Standard Condition | Optimized for D-allo-Thr | Rationale & Considerations |

| Base | 20% Piperidine | 20% Piperidine or 5% Piperazine | Piperidine is the standard due to its optimal basicity (pKa ≈ 11.1) and nucleophilicity for trapping DBF.[6] Piperazine is a milder base and can significantly reduce base-mediated side reactions like aspartimide formation and may be beneficial for sensitive residues.[10] |

| Stronger Bases | Not Recommended | 2% DBU (for highly hindered sites) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can accelerate deprotection but significantly increases the risk of epimerization and β-elimination.[11][12] Use only as a last resort for very difficult sequences and for minimal time.[13] |

| Solvent | DMF (N,N-dimethylformamide) | DMF or NMP | Polar aprotic solvents like DMF and NMP (N-Methyl-2-pyrrolidone) are essential for solvating the peptide and reagents.[6] NMP can be superior in disrupting peptide aggregation. |

| Concentration | 20% (v/v) | 10-20% (v/v) | Lowering the base concentration can temper the reaction's harshness, but may require longer reaction times, potentially increasing total base exposure. 20% remains a robust starting point. |

| Time | 1-3 min, drain, then 10-20 min | 2 min, drain, then 5-10 min | Shorter exposure times are critical. A two-step deprotection is standard practice.[13] The first short treatment removes the bulk of the Fmoc groups and the DBF-adduct, while the second ensures completion. For sensitive residues, minimizing the second exposure time is key. |

| Temperature | Room Temperature (20-25°C) | Room Temperature | Elevated temperatures, sometimes used with microwave synthesizers to speed up reactions, should be avoided as they dramatically accelerate side reactions like β-elimination.[8] |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most sequences and serves as a baseline procedure.

-

Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel. Drain the DMF.

-

Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently (e.g., by bubbling with nitrogen or using a shaker) for 2 minutes at room temperature.[4][13]

-

Drain: Drain the deprotection solution. This removes the majority of the DBF-piperidine adduct.

-

Final Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 10 minutes at room temperature.

-

Drain: Drain the final deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF adduct. The resin is now ready for analytical confirmation or the next coupling step.

Protocol 2: Optimized Deprotection for Sensitive Sequences (e.g., D-allo-Threonine)

This protocol uses milder conditions to minimize the risk of β-elimination and epimerization.

-

Resin Swelling: Swell the peptide-resin in DMF as described in Protocol 1.

-

Initial Deprotection: Add a solution of 10-20% piperidine in DMF or 5% piperazine in DMF to the resin. Agitate for 2 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Final Deprotection: Add a fresh aliquot of the chosen deprotection solution. Agitate for 5-7 minutes at room temperature.

-

Drain: Drain the final deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Confirmation: It is highly recommended to perform a qualitative test (Kaiser test) to confirm the presence of free primary amines before proceeding to the next coupling step.

Analytical Monitoring and Quality Control

Self-validating protocols require checkpoints. After deprotection, several methods can confirm reaction completion and assess purity.

Figure 3: Experimental workflow for Fmoc deprotection and monitoring.

-

Kaiser Test (Ninhydrin Test): A rapid, qualitative colorimetric assay performed on a few resin beads. A positive result (deep blue color) confirms the presence of free primary amines, indicating successful Fmoc removal.[4][13] A negative result (yellow/colorless) signifies incomplete deprotection.

-

UV-Vis Spectrophotometry: A quantitative method to determine deprotection efficiency by measuring the UV absorbance of the collected filtrate. The DBF-piperidine adduct has a strong absorbance maximum around 301 nm.[14][15] By applying the Beer-Lambert law, one can calculate the moles of Fmoc released, which is useful for determining initial resin loading or monitoring difficult steps.

-

HPLC and Mass Spectrometry (LC-MS): After cleaving a small sample of the peptide from the resin, LC-MS is the definitive method for assessing the purity of the crude product. It can identify and quantify the target peptide, deletion sequences (from incomplete deprotection), and byproducts from side reactions like β-elimination (mass loss of 18 Da) or epimerization (which may appear as a shoulder or separate peak in the HPLC chromatogram).[6][14]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection (Negative Kaiser Test) | 1. Steric hindrance from bulky adjacent residues.[13]2. Peptide aggregation on the resin.[13]3. Degraded piperidine or improper reagent concentration. | 1. Repeat the deprotection step (Protocol 1).2. Switch to NMP as the solvent to disrupt aggregation.3. For extremely difficult cases, use a DBU-containing solution (e.g., 2% DBU/2% piperidine in DMF) for a short time (2+2 min).[13] Monitor closely for side reactions. |

| High Levels of β-Elimination (Detected by LC-MS) | 1. Deprotection time is too long.2. Temperature is too high.3. Base is too strong or concentrated. | 1. Reduce the duration of the second deprotection step to 5 minutes.2. Ensure the reaction is performed at ambient room temperature.3. Switch to a milder base system, such as 5% piperazine in DMF (Protocol 2). |

| Evidence of Epimerization (Diastereomeric peak in HPLC) | 1. Use of a strong base like DBU.2. Extended exposure to basic conditions. | 1. Avoid DBU if possible. Stick to piperidine or piperazine.2. Minimize all base exposure times (deprotection and coupling). Ensure the subsequent coupling step is efficient to avoid long activation times in the presence of base. |

Conclusion

The successful Fmoc deprotection of D-allo-threonine is a manageable but nuanced challenge that requires a departure from a one-size-fits-all approach. By understanding the underlying mechanisms of β-elimination and epimerization, researchers can make informed decisions to mitigate these risks. The key to preserving stereochemical integrity and maximizing yield lies in minimizing base exposure time, using the mildest effective base, and maintaining ambient temperature. Implementing rigorous analytical checkpoints, such as the Kaiser test and periodic LC-MS analysis, is essential for a self-validating synthesis strategy that ensures the production of high-purity, structurally defined peptides.

References

-

Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(7), 855. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. [Link]

-

Ismail, S., et al. (2020). Dipropylamine as an Fmoc Deprotection Reagent for High-Temperature Solid-Phase Peptide Synthesis. Organic Letters, 22(15), 5843–5847. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Revista Virtual de Química, 5(3), 335-350. [Link]

-

Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

-

Reeks, J., et al. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS Chemical Biology, 13(7), 1747–1752. [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73: Peptide Synthesis Protocols. Humana Press. [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Test. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 99-105. [Link]

-

Yap, W. Y., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(14), 4311. [Link]

-

GenScript. (n.d.). Fmoc Deprotection. [Link]

-

Goth, C. K., et al. (2011). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. The Journal of Organic Chemistry, 76(11), 4428–4438. [Link]

-

Cudic, M., et al. (2002). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Organic Letters, 4(10), 1623–1626. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Dondoni, A., et al. (2002). Homologation of L-threonine to α-epimer β-amino-α,γ-dihydroxy aldehydes and acids via stereoselective reduction of 2-thiazolyl amino ketones. Organic & Biomolecular Chemistry, 1, 12-14. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]

- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Incorporation of Fmoc-D-allo-Thr-OH in Therapeutic Peptide Synthesis

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern therapeutic peptide design, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Fmoc-D-allo-Threonine-OH, a stereoisomer of D-threonine, provides unique structural properties that can be leveraged to create novel peptide-based therapeutics. The presence of a D-amino acid inherently increases resistance to enzymatic degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][2] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the efficient and reliable incorporation of Fmoc-D-allo-Thr-OH into peptide sequences using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Introduction: The Rationale for D-allo-Threonine in Peptide Therapeutics

Peptide-based drugs offer high specificity and low off-target toxicity but are often limited by poor metabolic stability. The introduction of D-amino acids is a validated strategy to overcome this limitation.[2][3] D-allo-Threonine, specifically, offers two key advantages:

-

Enhanced Proteolytic Resistance : The D-configuration at the α-carbon prevents recognition and cleavage by most endogenous proteases, significantly extending the in vivo half-life of the peptide therapeutic.[1]

-

Unique Conformational Influence : As the diastereomer of D-threonine, D-allo-threonine possesses a distinct (2R, 3R) stereochemistry.[4] This unique arrangement can induce specific turns or secondary structures within the peptide backbone, potentially leading to enhanced receptor binding affinity and selectivity compared to its proteinogenic counterparts.

This document focuses on the side-chain protected derivative, Fmoc-D-allo-Thr(tBu)-OH , which is the standard reagent for Fmoc-based SPPS. The tert-butyl (tBu) group provides robust protection for the side-chain hydroxyl function, preventing undesirable side reactions during synthesis.[5][6]

Diagram 1: Proteolytic resistance of D-amino acid containing peptides.

Physicochemical Properties and Handling

Proper handling and storage of the amino acid derivative are critical for successful synthesis.

| Property | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine | [7] |

| Abbreviation | Fmoc-D-allo-Thr(tBu)-OH | |

| CAS Number | 170643-02-4 | [7][8] |

| Molecular Formula | C₂₃H₂₇NO₅ | [7][9] |

| Molecular Weight | 397.46 g/mol | [7][9] |

| Appearance | White to off-white crystalline solid | [9] |

| Solubility | Highly soluble in DMF, DMSO; moderately soluble in DCM, ethyl acetate. | [9] |

| Storage | Store at 2-8°C, desiccated. Keep tightly sealed to prevent moisture absorption. |

Core Methodologies: Incorporation via Fmoc SPPS

The incorporation of Fmoc-D-allo-Thr(tBu)-OH follows the standard iterative cycle of Fmoc SPPS. The key considerations are ensuring complete N-terminal deprotection and achieving efficient coupling, which can be challenging due to steric hindrance.

Diagram 2: The iterative cycle of Fmoc solid-phase peptide synthesis.

Protocol 1: N-terminal Fmoc Deprotection

This procedure removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the subsequent coupling step.

-

Reagents:

-

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes in a suitable SPPS reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin) and agitate for 2 minutes.[10]

-

Drain the solution. The filtrate can be collected for UV monitoring (λ ≈ 301 nm) to quantify Fmoc release.[11]

-

Add a fresh portion of 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the dibenzofulvene-piperidine adduct.[12][13]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Expert Insight: A two-step piperidine treatment is crucial. The first, shorter treatment performs the bulk of the deprotection, while the second, longer treatment ensures the complete scavenging and removal of the dibenzofulvene byproduct, which could otherwise cause side reactions.[11][14]

Protocol 2: Coupling of Fmoc-D-allo-Thr(tBu)-OH

Due to the β-methyl group, threonine derivatives can exhibit steric hindrance, potentially leading to slow or incomplete coupling reactions.[5][15] Therefore, the choice of coupling reagent is critical for success. In-situ activating reagents based on aminium/uronium or phosphonium salts are strongly recommended over carbodiimides alone.[16]

-

Recommended Coupling Reagents:

| Reagent | Type | Base | Key Advantages |

| HCTU / HBTU | Aminium Salt | DIPEA / NMM | Efficient, fast, cost-effective, and widely used. Generates HOBt active ester.[16] |

| HATU | Aminium Salt | DIPEA / NMM | Highly reactive, excellent for hindered couplings. Generates HOAt active ester, which benefits from anchimeric assistance.[16] |

| PyBOP | Phosphonium Salt | DIPEA / NMM | Well-established for hindered couplings. Byproducts are generally water-soluble.[5] |

| COMU | Aminium Salt | DIPEA / NMM | High efficiency comparable to HATU, with improved safety (non-explosive Oxyma Pure byproduct) and solubility.[17] |

-

Reagents (HCTU Example):

-

Fmoc-D-allo-Thr(tBu)-OH (3-5 equivalents relative to resin loading)

-

HCTU (2.9-4.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

-

DMF, peptide synthesis grade

-

-

Procedure:

-

Pre-activation: In a separate vial, dissolve Fmoc-D-allo-Thr(tBu)-OH and HCTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.[13] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Protocol 3: Final Cleavage and Side-Chain Deprotection

This final step simultaneously cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups, including the tBu group on D-allo-threonine.[18][19]

-

Expert Insight: During acidolysis, the tBu protecting groups generate reactive tert-butyl carbocations. These cations can irreversibly modify sensitive residues like Tryptophan (alkylation), Methionine (oxidation), and Tyrosine. Therefore, a "scavenger" cocktail is mandatory to trap these reactive species.[19]

-

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Cleavage Cocktail (Reagent B): 95% TFA, 2.5% Water, 2.5% TIS. This is a robust, general-purpose cocktail suitable for most sequences.

-

Cold diethyl ether

-

-

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the final peptide-resin.

-

Wash the resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in vacuo for 30 minutes.

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate gently at room temperature for 2-4 hours.[13]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume (10-15x) of ice-cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation. Decant the ether.

-

Wash the peptide pellet with cold ether 1-2 more times to remove residual scavengers.

-

Dry the final peptide product under vacuum. The crude peptide is now ready for purification by HPLC.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the β-branched D-allo-threonine residue.[5][20] | • Double Couple: Repeat the coupling protocol (Step 2) immediately. • Increase Reaction Time: Extend the coupling time to 3-4 hours. • Change Reagent: Switch to a more potent coupling reagent like HATU or COMU.[16][17] • Microwave SPPS: Use microwave energy to drive the reaction to completion, which is highly effective for hindered couplings.[21] |

| Mass Loss of 18 Da (Observed in MS) | Dehydration (β-elimination) of the threonine side chain, forming a dehydroamino acid residue. This can be catalyzed by base during deprotection or coupling.[5][15] | • Confirm Protection: Ensure you are using the tBu-protected derivative, Fmoc-D-allo-Thr(tBu)-OH. • Minimize Base Exposure: Avoid unnecessarily long coupling or deprotection times. • Use Weaker Base: Consider substituting DIPEA with a less hindered base like N-Methylmorpholine (NMM) during the coupling step.[5] |

| Detection of Diastereomers (During HPLC/MS Analysis) | Epimerization (racemization) at the α-carbon. This is promoted by strong bases and slow coupling reactions.[5][22] | • Use Additive-Based Reagents: Employ coupling reagents that incorporate racemization-suppressing additives (HOBt, HOAt, Oxyma), such as HBTU, HATU, or COMU.[16][17][22] • Avoid Pre-activation Delays: Add the activated amino acid solution to the resin immediately after the pre-activation period. |

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Fmoc-D-allo-Thr-OH | C19H19NO5. (n.d.). PubChem. Retrieved from [Link]

-

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH). (n.d.). PubChem. Retrieved from [Link]

-

Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved from [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved from [Link]

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Retrieved from [Link]

-

Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. (2025, May 8). PMC - NIH. Retrieved from [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Allothreonine. (n.d.). Wikipedia. Retrieved from [Link]

-

Improved synthesis of D-allothreonine derivatives from L-threonine. (2025, August 6). ResearchGate. Retrieved from [Link]

- Synthesis method of D-threonine. (n.d.). Google Patents.

-

D-Allothreonine | C4H9NO3. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Determination of D- And L-Enantiomers of Threonine and Allo-Threonine in Mammals Using Two-Step High-Performance Liquid Chromatography. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Allothreonine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH) | C23H27NO5 | CID 10949330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. FMOC-D-ALLO-THR(TBU)-OH | 170643-02-4 [chemicalbook.com]

- 9. Buy Fmoc-d-allo-thr(tbu)-oh | 170643-02-4 [smolecule.com]

- 10. peptide.com [peptide.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 17. bachem.com [bachem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 22. peptide.com [peptide.com]

Application Note: Comprehensive Analytical Strategies for the Characterization of Peptides Containing D-allo-Threonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, modulate receptor affinity, and refine pharmacokinetic profiles. Among these, D-allo-threonine, a diastereomer of the naturally occurring L-threonine, presents a unique structural element due to its two chiral centers ((2R,3R) configuration).[1] This unique stereochemistry can induce significant changes in peptide conformation and biological activity. However, the very structural complexity that makes D-allo-threonine a valuable tool also introduces significant analytical challenges. Distinguishing between the four stereoisomers of threonine (L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine) within a peptide sequence requires a sophisticated, multi-faceted analytical approach to ensure identity, purity, and structural integrity.[2]

This application note provides a comprehensive guide to the essential analytical techniques for characterizing synthetic peptides containing D-allo-threonine. We will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols for chromatographic separation, mass spectrometric identification, and advanced spectroscopic structural analysis.

Part 1: Chromatographic Separation and Stereoisomer Discrimination

The foundational step in characterizing any synthetic peptide is to assess its purity and, critically for D-allo-threonine-containing peptides, its stereoisomeric integrity. The presence of diastereomers can be a common impurity arising from the starting materials or during the synthesis process.[3][4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Expertise & Experience: RP-HPLC is the workhorse for peptide purity analysis, separating compounds based on their hydrophobicity.[5][6][7] The inclusion of D-allo-threonine can subtly alter the peptide's overall polarity compared to its other stereoisomers. While standard RP-HPLC can effectively separate the target peptide from deletion sequences or peptides with other modifications, it is generally insufficient for resolving diastereomers. Its primary role here is to establish the overall purity of the synthesized peptide.

Protocol 1: General RP-HPLC Purity Analysis

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. The specific gradient should be optimized based on the peptide's hydrophobicity.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV absorbance at 210-220 nm.[7]

-

Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.[8]

-

Analysis: Inject 10-20 µL and integrate the peak areas to determine the percentage purity.

Table 1: Representative RP-HPLC Gradient Conditions

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 30 | 35 | 65 |

| 35 | 5 | 95 |

| 40 | 95 | 5 |

Chiral Chromatography for Stereoisomer Separation

Trustworthiness: To unambiguously resolve and quantify diastereomeric and enantiomeric impurities, chiral chromatography is essential. Direct analysis using a Chiral Stationary Phase (CSP) is often preferred as it avoids derivatization steps that can introduce additional impurities.[9] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids and peptides.[2][9]

Causality: The CSP creates a chiral environment where the transient diastereomeric complexes formed with the peptide stereoisomers have different interaction energies, leading to differential retention times and separation.

Protocol 2: Chiral HPLC for D-allo-Threonine Peptide Stereoisomers

-

Column: A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T).[2][9]

-

Mobile Phase: An isocratic or gradient system of methanol or acetonitrile with an aqueous buffer (e.g., water with 5 mM perchloric acid). The organic modifier concentration significantly influences retention and enantioselectivity.[2][10]

-

Flow Rate: 0.5 - 1.0 mL/min.[2]

-

Detection: UV at 200-220 nm or Mass Spectrometry (MS).[2]

-

Sample Preparation: Hydrolyze the peptide using 6 M HCl at 110°C for 24 hours to liberate the constituent amino acids.[11][12] Neutralize and dissolve the hydrolysate in the mobile phase.

-

Analysis: Inject the hydrolyzed sample and compare the retention times to those of D-allo-threonine and other threonine stereoisomer standards. This allows for the quantification of any unwanted stereoisomers incorporated during synthesis. For intact peptide separation, the methodology would be similar but without the hydrolysis step, requiring careful optimization of the mobile phase.

Caption: Workflow for Chiral Amino Acid Analysis.

Part 2: Mass Spectrometry for Identification and Sequencing

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the amino acid sequence of the peptide.[5]

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Mass Verification

Expertise & Experience: ESI-MS is a soft ionization technique that allows for the accurate mass determination of the intact peptide. This initial step is crucial to verify that the correct peptide was synthesized and to check for the presence of mass-shifted impurities (e.g., deletion or incompletely deprotected sequences).

Protocol 3: Intact Mass Analysis by ESI-MS

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Infusion: The purified peptide from RP-HPLC can be directly infused or analyzed via LC-MS.

-

Ionization Mode: Positive ion mode is typical for peptides.

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Analysis: Deconvolute the resulting charge state envelope to determine the monoisotopic mass of the peptide. Compare the experimentally determined mass with the theoretical mass calculated from the peptide sequence.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Trustworthiness: While ESI-MS confirms the overall mass, it does not confirm the amino acid sequence or the position of the D-allo-threonine residue. Tandem MS (MS/MS) is required for this.[13] In MS/MS, the peptide ion is isolated, fragmented (typically via collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.[13]

Causality: The fragmentation of the peptide backbone generates a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read. While standard MS/MS can confirm the sequence, it generally cannot differentiate between stereoisomers like L-threonine and D-allo-threonine as they have the same mass.[14][15] However, it is crucial for confirming the correct residue placement and identifying any other sequence-related impurities.[16][17] More advanced techniques like MS3 or ion mobility-mass spectrometry may provide further structural differentiation.[14][15]

Protocol 4: Peptide Sequencing by MS/MS

-

Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole, Ion Trap, Q-TOF, Orbitrap).

-

Method: Typically performed as part of an LC-MS run.

-

Parent Ion Selection: The mass analyzer (MS1) isolates the precursor ion of the target peptide.

-

Fragmentation: The precursor ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Fragment Ion Analysis: The resulting fragment ions are analyzed by the second mass analyzer (MS2).

-

Data Analysis: The resulting spectrum of b- and y-ions is interpreted (manually or using sequencing software) to confirm the amino acid sequence.

Caption: MS/MS Fragmentation Workflow for Peptide Sequencing.

Part 3: Advanced Structural Characterization

While chromatography and mass spectrometry confirm purity and primary structure, spectroscopic techniques are needed to understand the three-dimensional conformation of the peptide, which is heavily influenced by the stereochemistry of its constituent amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Authoritative Grounding: NMR spectroscopy is the gold standard for the unambiguous determination of peptide structure and stereochemistry in solution.[5][18][19] Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the amino acid spin systems and provide through-space proton-proton distance restraints, respectively, which are used to calculate the 3D structure.[20][21] The distinct chemical shifts and coupling constants of the α- and β-protons of D-allo-threonine can be used to confirm its presence and configuration within the peptide.[20]

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure (e.g., α-helix, β-sheet) of peptides in solution.[5] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The incorporation of a D-amino acid, such as D-allo-threonine, can significantly perturb or even invert the characteristic CD spectrum of a peptide.[22][23] For example, a peptide that would normally form a right-handed α-helix may have this structure disrupted or may even favor a left-handed helical conformation. Comparing the CD spectrum of the D-allo-threonine-containing peptide to its L-threonine counterpart provides powerful insight into the conformational impact of the stereochemical change.[24] It is a crucial tool for ensuring batch-to-batch consistency in the conformation of the final product.[25]

Conclusion

The characterization of peptides containing D-allo-threonine requires an integrated analytical workflow that goes beyond standard purity and identity tests. The unique stereochemical nature of this amino acid necessitates the use of specialized chiral separation techniques to ensure diastereomeric purity. This must be coupled with high-resolution mass spectrometry to confirm the correct mass and sequence. Finally, advanced spectroscopic methods like NMR and CD are essential to fully elucidate the three-dimensional structure and understand the profound conformational consequences of incorporating this non-canonical residue. By employing this multi-pronged strategy, researchers and drug developers can confidently establish the identity, purity, and structural integrity of these complex and promising therapeutic molecules.

References

- BenchChem. (n.d.). Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers.

-

Miyoshi, Y., et al. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality, 33(10), 652-659. Retrieved from [Link]

-

Partridge, A. W., et al. (2016). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. ResearchGate. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers.

-

(2009). Amino Acid Analysis. Current Protocols in Protein Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.5: Amino Acid Analysis of Peptides. Retrieved from [Link]

-

OpenStax. (2023). 26.5 Amino Acid Analysis of Peptides. Retrieved from [Link]

- (n.d.). 7.3 Amino Acid Analysis.

-

Julian, R. R., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Houston, M. E., et al. (2004). Structure Effects of Double D-Amino Acid Replacements: A Nuclear Magnetic Resonance and Circular Dichroism Study Using Amphipathic Model Helixes. Biochemistry. Retrieved from [Link]

-

Cooper, C., et al. (Eds.). (2000). Amino Acid Analysis Protocols. Humana Press. Retrieved from [Link]

-

Yan, Y., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(8), 1948-1963. Retrieved from [Link]

-

Human non-HLA PeptideAtlas 2023-06 and Human HLA PeptideAtlas 2023-11 builds. (2023). Retrieved from [Link]

-

Zorzi, A., et al. (2017). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Research Collection. Retrieved from [Link]

-

Wang, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 202206. Retrieved from [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

-

Yan, Y., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2017). How would the CD spectra of equimolar mixture of two peptides would appear, if one of them contains L amino acids and other contains D amino acids?. Retrieved from [Link]

-

Chen, X., et al. (2010). Identification of tandem mass spectra of mixtures of isomeric peptides. Journal of Proteome Research, 9(6), 3270-3279. Retrieved from [Link]

-

van der Vliet, S. A., et al. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Clinical Proteomics, 18(1), 10. Retrieved from [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

-

Chen, X., et al. (2010). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. PMC - NIH. Retrieved from [Link]

-

Julian, R. R., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. eScholarship.org. Retrieved from [Link]

-

Semantic Scholar. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Wipf, P., & Miller, C. P. (1993). Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues. The Journal of Organic Chemistry, 58(14), 3604-3606. Retrieved from [Link]

- (n.d.). peptide nmr.

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

-

SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

-

Le, A. T., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 94(4), 2133-2141. Retrieved from [Link]

-

Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 1-13. Retrieved from [Link]

-

Zhao, H., et al. (2004). Determination of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Journal of Chromatography B, 810(2), 245-250. Retrieved from [Link]

-

NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

-

ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

bioRxiv. (2025). Identification of non-canonical peptides with moPepGen. Retrieved from [Link]

-

ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Allothreonine. Retrieved from [Link]

-

LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

-

Wang, Y., et al. (2015). Specific Enrichment of Peptides with N‑Terminal Serine/Threonine by a Solid-Phase Capture-Release Approach for Efficient Proteomics Analysis. Analytical Chemistry, 87(21), 11022-11029. Retrieved from [Link]

-

Singer, A., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central. Retrieved from [Link]

-